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Compound of Interest

Compound Name: lespedezaflavanone H

Cat. No.: B13441916

A comprehensive analysis for researchers, scientists, and drug development professionals.

Initial Note on Lespedezaflavanone H: Extensive literature searches did not yield specific
information for a compound designated as "lespedezaflavanone H." This suggests that it may
be a novel, recently isolated compound not yet widely documented in scientific databases.
Therefore, this guide will focus on a representative and well-characterized member of this
compound class, Lespedezaflavanone G, to provide a detailed technical overview of the
structural and stereochemical features characteristic of these prenylated flavanones. The
methodologies and data presented are based on established principles for the isolation and
characterization of flavonoids from the Lespedeza genus.

Chemical Structure of Lespedezaflavanone G

Lespedezaflavanone G is a prenylated flavanone, a class of flavonoids characterized by the
attachment of one or more isoprenoid units to the basic flavanone scaffold. The fundamental
structure of a flavanone consists of a C6-C3-C6 skeleton, forming a chromanone ring (Aand C
rings) with a phenyl substituent (B ring) at the 2-position.

The specific structure of Lespedezaflavanone G is 5,7-dihydroxy-2-[4-methoxy-3-(3-methylbut-
2-enyl)phenyl]-6-methyl-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one. Its molecular
formula is C27H320s. The key structural features include:
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» Aflavanone core.

e Two hydroxyl groups at positions 5 and 7 of the A ring.

o A methyl group at position 6 of the Aring.

o A prenyl (3-methylbut-2-enyl) group at position 8 of the Aring.
e A methoxy group at position 4' of the B ring.

e Aprenyl group at position 3' of the B ring.

The presence and position of these various functional groups, particularly the lipophilic prenyl
chains, are significant contributors to the biological activity of this class of compounds.

Below is a two-dimensional representation of the chemical structure of Lespedezaflavanone G.

Caption: 2D Chemical Structure of Lespedezaflavanone G.

Stereochemistry

The stereochemistry of flavanones is determined by the chiral center at the C2 position of the C
ring. In naturally occurring flavanones, the B ring is typically in the (S)-configuration. The
absolute configuration of lespedezaflavanones can be determined using chiroptical methods
such as circular dichroism (CD) spectroscopy. The sign of the Cotton effect in the CD spectrum
can be correlated to the stereochemistry at C2. A positive Cotton effect around 330 nm and a
negative one around 290 nm are generally indicative of the (2S)-configuration in flavanones.

For a definitive assignment, comparison of experimental CD spectra with quantum-chemical
calculations of the predicted spectra for both (2R) and (2S) enantiomers is the gold standard.

Quantitative Data

The structural elucidation of lespedezaflavanones relies heavily on spectroscopic techniques,
primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The
following tables summarize the expected quantitative data for a representative
lespedezaflavanone like Lespedezaflavanone G.
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Table 1: Representative *H and 3C NMR Spectroscopic Data for a Lespedezaflavanone
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H (ppm, multiplicity, J in

Position 13C (ppm) Hz)

2 ~79.0 ~5.3 (dd, J = 12.0, 3.0 Hz)

. 430 ~3.1(dd, J = 17.0, 12.0 Hz),
~2.8 (dd, J = 17.0, 3.0 Hz)

4 ~196.0 -

4a ~102.5 -

5 ~162.0 -

6 ~109.0 -

7 ~165.0 -

8 ~106.0 -

8a ~161.0 -

1 ~128.0 -

2' ~114.0 ~7.3(d, J=2.0 Hz)

3 ~131.0 -

4 ~158.0 -

5' ~115.0 ~6.9 (d, J = 8.5 Hz)

6' ~129.0 ~7.2 (dd, J =8.5, 2.0 Hz)

6-CHs ~8.0 ~2.1(s)

4'-OCHs ~55.5 ~3.8 (s)

Prenyl Group 1

1" ~22.0 ~3.2(d, J= 7.0 Hz)

2" ~122.0 ~5.2(t,J=7.0 Hz)

3" ~132.0 -

4" ~18.0 ~1.7 (s)
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5" ~26.0 ~1.6 (s)

Prenyl Group 2

1" ~21.0 ~3.3(d, J=7.0Hz)
2" ~123.0 ~5.3(t, J = 7.0 Hz)
3" ~131.0

4" ~18.0 ~1.7 (s)

5" ~26.0 ~1.6 (s)

5-OH - ~12.0 ()

7-OH

Note: Chemical shifts are approximate and can vary depending on the solvent and instrument.

Table 2: High-Resolution Mass Spectrometry (HR-ESI-MS) Data for Lespedezaflavanone G

lon Calculated m/z Observed m/z
[M+H]* 437.2322 ~437.2320
[M+Na]* 459.2142 ~459.2140
[M-H]~ 435.2177 ~435.2175

Experimental Protocols

The isolation and characterization of lespedezaflavanones from plant material typically follow a
standardized workflow.

Isolation of Lespedezaflavanones

o Extraction: The dried and powdered plant material (e.g., roots or aerial parts of Lespedeza
species) is extracted with a suitable organic solvent, typically methanol or ethanol, at room
temperature. The solvent is then removed under reduced pressure to yield a crude extract.
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» Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned
with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-
butanol. The flavanones are typically enriched in the ethyl acetate and chloroform fractions.

o Chromatographic Separation: The enriched fractions are subjected to multiple rounds of
column chromatography to isolate the individual compounds.

o Silica Gel Chromatography: A common first step, using a gradient of solvents such as n-
hexane and ethyl acetate.

o Sephadex LH-20 Chromatography: Used for further purification, typically with methanol as
the eluent, to separate compounds based on molecular size and polarity.

o Preparative High-Performance Liquid Chromatography (HPLC): Often the final step to
obtain highly pure compounds, using a reverse-phase column (e.g., C18) and a mobile
phase such as a gradient of methanol and water.

Structure Elucidation

o High-Resolution Mass Spectrometry (HR-MS): The molecular formula of the purified
compound is determined by HR-MS, typically using electrospray ionization (ESI).

 NMR Spectroscopy: A suite of NMR experiments is conducted to determine the detailed
structure.

o 'H NMR: Provides information on the number and types of protons and their neighboring
protons.

o 13C NMR: Shows the number and types of carbon atoms.

o 2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between
protons and carbons, allowing for the complete assignment of the chemical structure.

o Circular Dichroism (CD) Spectroscopy: Used to determine the absolute stereochemistry at
the C2 position, as described in the Stereochemistry section.

Experimental Workflow Diagram
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The following diagram illustrates a typical workflow for the isolation and characterization of
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 To cite this document: BenchChem. [In-Depth Technical Guide on the Chemical Structure
and Stereochemistry of Lespedezaflavanone H]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b13441916#chemical-structure-and-
stereochemistry-of-lespedezaflavanone-h]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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